molecular formula C12H9ClO2S B12045901 Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate

Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate

Cat. No.: B12045901
M. Wt: 252.72 g/mol
InChI Key: PHCVKNYIUNVNBH-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate is an organic compound with the molecular formula C12H9ClO2S and a molecular weight of 252.72 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of the 4-chlorophenyl group and the ester functional group at the 2-position of the thiophene ring makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific context and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H9ClO2S

Molecular Weight

252.72 g/mol

IUPAC Name

methyl 4-(4-chlorophenyl)thiophene-2-carboxylate

InChI

InChI=1S/C12H9ClO2S/c1-15-12(14)11-6-9(7-16-11)8-2-4-10(13)5-3-8/h2-7H,1H3

InChI Key

PHCVKNYIUNVNBH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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